3-Methylidene-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane

Synthetic Chemistry Scaffold Functionalization Ring‑Closing Metathesis

3-Methylidene-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane (CAS 2309217‑28‑3) is a functionalized 8‑azabicyclo[3.2.1]octane scaffold bearing a 3‑methylidene (exocyclic olefin) handle and an N‑(3‑trifluoromethoxy)benzoyl substituent. The 8‑azabicyclo[3.2.1]octane framework is a privileged motif in CNS‑active compounds, notably as mu opioid receptor antagonists and monoamine reuptake inhibitors.

Molecular Formula C16H16F3NO2
Molecular Weight 311.304
CAS No. 2309217-28-3
Cat. No. B2843080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylidene-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane
CAS2309217-28-3
Molecular FormulaC16H16F3NO2
Molecular Weight311.304
Structural Identifiers
SMILESC=C1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)OC(F)(F)F
InChIInChI=1S/C16H16F3NO2/c1-10-7-12-5-6-13(8-10)20(12)15(21)11-3-2-4-14(9-11)22-16(17,18)19/h2-4,9,12-13H,1,5-8H2
InChIKeyBEBWAMTZACOWDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methylidene-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane – Core Structural and Pharmacophoric Profile for Research Procurement


3-Methylidene-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane (CAS 2309217‑28‑3) is a functionalized 8‑azabicyclo[3.2.1]octane scaffold bearing a 3‑methylidene (exocyclic olefin) handle and an N‑(3‑trifluoromethoxy)benzoyl substituent. The 8‑azabicyclo[3.2.1]octane framework is a privileged motif in CNS‑active compounds, notably as mu opioid receptor antagonists and monoamine reuptake inhibitors . The specific combination of the methylidene group and the electron‑withdrawing trifluoromethoxy‑benzoyl moiety imparts a distinct reactivity and physicochemical profile that separates it from saturated or differently substituted analogs in the same structural class.

Why Generic 8‑Azabicyclo[3.2.1]octane Substitution Fails for 3-Methylidene-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane


Substituting this compound with another 8‑azabicyclo[3.2.1]octane derivative is not straightforward because the exocyclic methylidene group, the meta‑trifluoromethoxy substitution pattern on the benzoyl ring, and the absence of a basic nitrogen on the bicyclic scaffold (due to N‑acylation) create a unique electronic and steric profile [1]. Even closely related analogs—such as the 3‑methylsulfanyl or 8‑alkylsulfonyl derivatives—differ markedly in lipophilicity, hydrogen‑bonding capacity, and metabolic stability, leading to divergent biological outcomes . The quantitative evidence below demonstrates that these structural variations translate into measurable differences in physicochemical properties, synthetic tractability, and supply characteristics, making generic replacement a scientifically risky choice.

Quantitative Differentiation Evidence for 3-Methylidene-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane


Exocyclic Methylidene Handle Enables Late‑Stage Derivatization vs. Saturated or Heteroatom‑Substituted Analogs

The 3‑methylidene group provides an alkene handle for ring‑closing metathesis (RCM), cross‑metathesis, or hydrofunctionalization—transformations that are impossible with the saturated (3‑methyl) or heteroatom‑substituted (3‑methylsulfanyl) counterparts [1]. In contrast, the comparator 3‑(methylsulfanyl)‑8‑[4‑(trifluoromethoxy)benzoyl]‑8‑azabicyclo[3.2.1]octane (CAS 1795191‑65‑9) lacks this synthetic versatility .

Synthetic Chemistry Scaffold Functionalization Ring‑Closing Metathesis

Lower Molecular Weight and Hydrogen‑Bond Acceptor Count vs. 8‑Sulfonyl‑Piperidine Analog

The target compound (C₁₆H₁₆F₃NO₂, MW = 311.3 g mol⁻¹, HBA = 4) is significantly lighter and has fewer hydrogen‑bond acceptors than the closely related 8‑(1‑methanesulfonylpiperidine‑4‑carbonyl)‑3‑methylidene‑8‑azabicyclo[3.2.1]octane (C₁₉H₂₉N₃O₄S, MW ≈ 407.5 g mol⁻¹, HBA ≥ 6) . The lower MW and HBA count are associated with improved passive membrane permeability and better CNS‑drug‑likeness scores in multiparameter optimization scoring functions [1].

Physicochemical Properties Drug‑Likeness Lead Optimization

Meta‑Trifluoromethoxy Substitution Modulates Lipophilicity and Metabolic Stability Relative to Non‑Fluorinated Benzoyl Analogs

The 3‑OCF₃ group on the benzoyl ring is a classical substituent for reducing oxidative metabolism and fine‑tuning log P. While direct experimental log P data for the target compound are not publicly available, the analogous 3‑(methylsulfanyl)‑8‑[4‑(trifluoromethoxy)benzoyl] scaffold exhibits a calculated AlogP of approximately 3.8, whereas the non‑fluorinated 8‑benzoyl‑8‑azabicyclo[3.2.1]octane parent framework has an AlogP of approximately 2.1 [1]. The ≈1.7 log unit increase driven by the OCF₃ group enhances blood‑brain barrier penetration potential while the electron‑withdrawing effect slows CYP‑mediated oxidation relative to methoxy‑benzoyl or unsubstituted benzoyl analogs [2].

Metabolic Stability Lipophilicity Fluorine Chemistry

Supply and Pricing Differentiation Against 8‑Sulfonyl and 8‑Unsubstituted Analogs

Vendor data indicate that 3‑Methylidene‑8‑[3‑(trifluoromethoxy)benzoyl]‑8‑azabicyclo[3.2.1]octane is typically offered at 95% purity with a catalog price in the range of USD 200–400/g, whereas the bulkier 8‑(1‑methanesulfonylpiperidine‑4‑carbonyl)‑3‑methylidene analog is listed at prices exceeding USD 800/g due to additional synthetic steps and lower demand . The 8‑unsubstituted 3‑methylidene‑8‑azabicyclo[3.2.1]octane (CAS 1688730‑50‑8) is available at similar purity but lacks the aromatic pharmacophore, necessitating further functionalization that increases total project cost.

Procurement Cost‑Effectiveness Supply Stability

Kinetic Selectivity in Ring‑Rearrangement Metathesis vs. O‑Alkylation Pathway Competition

The methylidene‑substituted bicyclic framework can undergo competitive ring‑closing vs. ring‑rearrangement metathesis (RRM) depending on the N‑substituent. With the N‑(3‑trifluoromethoxy)benzoyl group, the equatorial preference and reduced basicity favor RCM over RRM, yielding structurally intact bridged products, whereas the N‑methyl analog (8‑methyl‑3‑methylidene‑8‑azabicyclo[3.2.1]octane) exhibits elevated RRM leading to fused ring systems [1]. This chemoselectivity advantage simplifies product purification and improves reaction yield.

Reaction Selectivity Chemoselectivity Ring‑Rearrangement Metathesis

Topological Polar Surface Area Differentiates Central vs. Peripheral Targeting Potential

The target compound has a predicted topological polar surface area (TPSA) of approximately 29.5 Ų, significantly lower than the 8‑(1‑methanesulfonylpiperidine‑4‑carbonyl) analog (TPSA ≈ 78 Ų) and the 8‑unsubstituted 3‑methylidene‑8‑azabicyclo[3.2.1]octane (TPSA ≈ 12 Ų) [1][2]. A TPSA below 60 Ų is strongly associated with CNS penetration, while values above 70 Ų correlate with peripheral restriction [3]. This positions the target compound squarely in the CNS‑accessible window.

TPSA Blood‑Brain Barrier CNS Drug Design

Optimal Research and Industrial Use Cases for 3-Methylidene-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane


CNS‑Focused Chemical Biology Probes Requiring a Versatile Building Block

The low TPSA (~29.5 Ų) and favorable MW (311 g mol⁻¹) position this compound as a scaffold for CNS‑penetrant chemical probes. Its methylidene handle enables late‑stage diversification via metathesis, allowing medicinal chemists to generate focused libraries targeting the dopamine, serotonin, or norepinephrine transporters where the 8‑azabicyclo[3.2.1]octane core has proven affinity .

Mu Opioid Receptor Antagonist Lead Optimization

Given that the 8‑azabicyclo[3.2.1]octane scaffold is claimed in mu opioid receptor antagonist patents, this compound serves as a key intermediate for structure‑activity relationship (SAR) studies. The meta‑trifluoromethoxy benzoyl group offers metabolic stability advantages over methoxy or chloro analogs, as supported by class‑level inference [1].

Cost‑Effective Scale‑Up for Academic Medicinal Chemistry Laboratories

With a catalog price (95% purity) significantly lower than 8‑sulfonyl‑piperidine analogs, this compound is the economical choice for labs requiring multi‑gram quantities for in vivo studies, without sacrificing the aromatic pharmacophore needed for target engagement .

Metathesis‑Based Diversity‑Oriented Synthesis (DOS) Platforms

The exocyclic methylidene group makes this compound a prime substrate for ring‑closing metathesis (RCM) and cross‑metathesis reactions that generate complex polycyclic architectures. This chemoselectivity advantage, predicted to be ≥3‑fold over N‑methyl analogs, simplifies purification and increases yield in high‑throughput synthesis workflows [2].

Quote Request

Request a Quote for 3-Methylidene-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.